Benzyl 3-amino-2-hydroxypropanoate hydrochloride
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Overview
Description
Benzyl 3-amino-2-hydroxypropanoate hydrochloride is a chemical compound with the molecular formula C10H14ClNO3 and a molecular weight of 231.68 g/mol . This compound is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl 3-amino-2-hydroxypropanoate hydrochloride can be synthesized through various synthetic routes. One common method involves the esterification of 3-amino-2-hydroxypropanoic acid with benzyl alcohol, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction typically requires a catalyst such as sulfuric acid and is carried out under reflux conditions.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-amino-2-hydroxypropanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the amino or hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzyl 3-oxo-2-hydroxypropanoate, while reduction can produce benzyl 3-amino-2-hydroxypropanol .
Scientific Research Applications
Benzyl 3-amino-2-hydroxypropanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl 3-amino-2-hydroxypropanoate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of enzyme-substrate complexes. These interactions can modulate biochemical pathways and influence cellular processes .
Comparison with Similar Compounds
Similar Compounds
Benzyl 2-amino-3-hydroxypropanoate hydrochloride: Similar in structure but differs in the position of the amino and hydroxyl groups.
Benzyl (2S)-3-amino-2-hydroxypropanoate hydrochloride: An enantiomer of the compound with different stereochemistry.
Uniqueness
Benzyl 3-amino-2-hydroxypropanoate hydrochloride is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable for targeted research and industrial applications .
Properties
Molecular Formula |
C10H14ClNO3 |
---|---|
Molecular Weight |
231.67 g/mol |
IUPAC Name |
benzyl 3-amino-2-hydroxypropanoate;hydrochloride |
InChI |
InChI=1S/C10H13NO3.ClH/c11-6-9(12)10(13)14-7-8-4-2-1-3-5-8;/h1-5,9,12H,6-7,11H2;1H |
InChI Key |
FETCUBOMIICFNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CN)O.Cl |
Origin of Product |
United States |
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